molecular formula C15H21N3O4S3 B11259840 1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine

1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine

Cat. No.: B11259840
M. Wt: 403.5 g/mol
InChI Key: SDFBVBIVPSBEPI-UHFFFAOYSA-N
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Description

1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE is a complex organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H21N3O4S3

Molecular Weight

403.5 g/mol

IUPAC Name

1-(3,5-dimethyl-1-thiophen-2-ylsulfonylpyrazol-4-yl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C15H21N3O4S3/c1-11-6-8-17(9-7-11)25(21,22)15-12(2)16-18(13(15)3)24(19,20)14-5-4-10-23-14/h4-5,10-11H,6-9H2,1-3H3

InChI Key

SDFBVBIVPSBEPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their sulfonylation and subsequent coupling with the piperidine moiety. Common reagents used in these steps include sulfonyl chlorides, base catalysts, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE is unique due to its combination of thiophene, pyrazole, and piperidine rings, which confer distinct chemical and biological properties.

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